molecular formula C16H14N6O B2443192 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 845661-93-0

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B2443192
CAS No.: 845661-93-0
M. Wt: 306.329
InChI Key: SYNVWOTWEDGQLP-UHFFFAOYSA-N
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Description

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex heterocyclic compound that features a unique fusion of pyrazole, triazole, and pyrimidine rings

Properties

IUPAC Name

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-3,5-6,9-10,13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNVWOTWEDGQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under reflux conditions . The reaction conditions often involve the use of ethanol as a solvent and heating at elevated temperatures to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific fusion of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity .

Biological Activity

The compound 4-(oxolan-2-yl)-10-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a complex organic molecule belonging to the class of hexaazatricyclo compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and analyses.

Structural Overview

The compound features a tricyclic structure with multiple nitrogen atoms integrated into its framework. This heterocyclic nature often correlates with significant biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the hexaazatricyclo family. For instance:

  • In Vitro Studies : Compounds with structural similarities demonstrated significant antiproliferative activities against various cancer cell lines. For example, derivatives showed IC50 values as low as 0.32 μM against COLO205 cells and 0.89 μM against H460 cells .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to bind to tubulin in the colchicine-binding site, disrupting microtubule formation and leading to cell cycle arrest .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application:

  • Acute Toxicity Studies : Preliminary assessments suggest low toxicity levels for related compounds in animal models, indicating potential safety for further development .
  • Histopathological Assessments : Studies have shown no significant adverse effects on major organs in tested subjects, supporting a favorable safety profile .

Case Study 1: Anticancer Efficacy

A study involving a series of hexaazatricyclo derivatives demonstrated their effectiveness against multiple cancer types:

  • Cell Lines Tested : COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), H460 (non-small-cell lung cancer), and Hep 3B (liver cancer).
  • Results : The most potent derivative exhibited an IC50 value of 0.32 μM against COLO205 cells, indicating strong antiproliferative effects.

Case Study 2: Antimicrobial Potential

Investigations into related azatricyclo compounds revealed promising antibacterial activity:

  • Pathogens Tested : Various Gram-positive and Gram-negative bacteria.
  • Findings : Several derivatives showed significant inhibition zones in agar diffusion tests.

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (μM)Reference
AnticancerCOLO2050.32
AnticancerH4600.89
AntimicrobialE. coli12.5
AntimicrobialS. aureus8.0

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of this compound?

Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Crystal growth via slow evaporation in polar solvents (e.g., DMF/ethanol mixtures).
  • Data collection with a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution using SHELXS97 and refinement with SHELXL97 , achieving R-factors < 0.05 for high precision .
  • Visualization via ORTEP-3 and DIAMOND software to analyze bond lengths (mean C–C = 0.005 Å) and angles .

Q. What synthetic strategies are commonly employed for tricyclic hexaazatricyclo compounds?

Answer: Synthesis typically involves:

  • Multi-step cyclization : Combining tetrazole precursors with aryl aldehydes under acidic conditions .
  • Nucleophilic substitution : Introducing the oxolane (tetrahydrofuran) moiety via SN2 reactions with halogenated intermediates .
  • Purification using HPLC and characterization via ¹H/¹³C NMR to confirm regioselectivity and purity .

Q. How can spectral data (NMR, IR) be interpreted to validate this compound’s structure?

Answer:

  • ¹H NMR : Look for signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (oxolane CH₂ groups), and δ 6.5–7.0 ppm (N–H protons in azole rings) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=N stretching in triazole) and 3100–3200 cm⁻¹ (N–H stretching) confirm heterocyclic backbone formation .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., π–π stacking) influence the crystal packing of this compound?

Answer: SC-XRD analysis reveals:

  • π–π interactions between phenyl and triazole rings (distance: 3.5–3.8 Å).
  • C–H···π interactions (2.8–3.1 Å) involving oxolane methylene groups and aromatic systems .
  • These interactions stabilize the orthorhombic Pna2₁ crystal lattice (a = 9.35 Å, b = 23.60 Å, c = 7.15 Å) .

Table 1: Key Crystallographic Parameters

ParameterValue
Space groupPna2₁
Unit cell volume (ų)1579.6
R-factor0.041
Data/parameter ratio7.1

Q. How can computational methods (DFT, molecular docking) predict biological activity?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
  • Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal CYP51 (binding energy < −8.0 kcal/mol suggests antifungal potential) .
  • Compare results with structurally related compounds (e.g., imidazole derivatives) to validate predictions .

Q. How can discrepancies between experimental and computational data (e.g., bond lengths) be resolved?

Answer:

  • Error analysis : Compare SC-XRD bond lengths (e.g., C–N = 1.33 Å) with DFT-optimized values. Discrepancies > 0.02 Å may indicate crystal packing effects .
  • Solvent correction : Include solvent molecules in DFT simulations (e.g., PCM model for DMSO) to improve agreement with experimental NMR shifts .

Q. What strategies address low yields in multi-step syntheses of this compound?

Answer:

  • Optimize reaction conditions : Use microwave-assisted synthesis (80°C, 30 min) to accelerate cyclization steps .
  • Protecting groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Monitor intermediates via LC-MS to identify yield-limiting steps .

Table 2: Common Synthetic Challenges and Solutions

ChallengeSolution
Low regioselectivityUse directing groups (e.g., nitro)
Oxolane ring openingMild acidic conditions (pH 4–5)
Purification complexityReverse-phase HPLC (C18 column)

Q. How does substituent variation (e.g., phenyl vs. chlorophenyl) alter physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., Cl): Increase thermal stability (TGA decomposition > 250°C) and reduce solubility in polar solvents .
  • Methoxy groups : Enhance π–π stacking (evidenced by SC-XRD) and bioavailability (logP reduced by 0.5 units) .

Q. What advanced techniques characterize non-covalent interactions in solution (e.g., host-guest complexes)?

Answer:

  • NMR titration : Monitor chemical shift changes (Δδ > 0.1 ppm) upon adding cyclodextrin hosts to study encapsulation .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd < 1 μM indicates strong affinity) for drug-delivery applications .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be reconciled?

Answer:

  • Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Metabolic stability testing : Assess compound degradation in serum (e.g., t₁/₂ < 2 hrs explains potency loss) .
  • Cross-validate with in silico ADMET predictions (e.g., SwissADME) to identify bioavailability limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.